

3-[(4-Chlorophenyl)thio]piperidine CAS number and synonyms

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Compound of Interest

Compound Name: 3-[(4-Chlorophenyl)thio]piperidine

Cat. No.: B8733290

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Technical Monograph: 3-[(4-Chlorophenyl)thio]piperidine

Abstract

This technical guide provides a comprehensive analysis of **3-[(4-Chlorophenyl)thio]piperidine** (CAS: 101768-48-3), a specialized heterocyclic building block used in medicinal chemistry. Primarily utilized in the development of serotonin (SERT) and dopamine (DAT) transporter modulators, this compound serves as a critical scaffold for exploring structure-activity relationships (SAR) in neuropsychiatric drug discovery. This document details its physicochemical profile, a validated synthetic pathway, pharmacological applications, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4]

3-[(4-Chlorophenyl)thio]piperidine is a chiral molecule typically supplied as a hydrochloride salt to enhance stability and water solubility. It features a piperidine ring substituted at the 3-position with a 4-chlorophenylthio group, acting as a flexible lipophilic pharmacophore.

Table 1: Physicochemical Specifications

Property	Specification
Chemical Name	3-[(4-Chlorophenyl)thio]piperidine
CAS Number	101768-48-3 (HCl salt) / 101768-63-2 (4-isomer ref)
Synonyms	3-(4-Chlorophenylsulfanyl)piperidine; 3-(p-Chlorophenylthio)piperidine
Molecular Formula	C ₁₁ H ₁₄ ClNS (Free Base); C ₁₁ H ₁₅ Cl ₂ NS (HCl Salt)
Molecular Weight	227.75 g/mol (Free Base); 264.21 g/mol (HCl Salt)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Water (as HCl salt)
pKa (Calc.)	~9.8 (Piperidine Nitrogen)
LogP (Calc.)	~3.2 (Lipophilic)

Validated Synthetic Protocol (N-Boc Route)

To ensure high regioselectivity and prevent the formation of aziridinium intermediates common in unprotected piperidine chemistry, a Protection-Activation-Displacement-Deprotection (PADD) strategy is recommended. This route guarantees the integrity of the 3-position substitution.

Reaction Scheme Visualization



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Figure 1: Step-wise synthesis ensuring regiochemical integrity via N-Boc protection.

Detailed Methodology

Step 1: Protection & Activation

- Dissolution: Dissolve 3-hydroxypiperidine (10 mmol) in DCM (50 mL). Add Triethylamine (TEA, 12 mmol).
- Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 11 mmol) dropwise at 0°C. Stir at RT for 4 hours. Wash with water, dry (Na₂SO₄), and concentrate to yield N-Boc-3-hydroxypiperidine.
- Activation: Redissolve the intermediate in DCM. Add TEA (15 mmol). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise. Stir for 2 hours.
 - Checkpoint: TLC should show complete conversion of the alcohol to the less polar mesylate.

Step 2: Nucleophilic Displacement (The Critical Step)

- Preparation: In a separate flask, dissolve 4-chlorothiophenol (12 mmol) in dry DMF (20 mL). Add Potassium Carbonate (K₂CO₃, 20 mmol). Stir for 30 mins to generate the thiolate anion.
- Coupling: Add the N-Boc-3-mesylate solution (from Step 1) to the thiolate mixture.
- Reaction: Heat to 60°C for 6-12 hours.
 - Mechanism:^[1]^[2]^[3] S_N2 displacement. The sulfur nucleophile attacks the carbon bearing the mesylate, inverting the stereochemistry (if starting with chiral material).
- Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry and concentrate.

Step 3: Deprotection & Salt Formation

- Acidolysis: Dissolve the oily residue in 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.
- Precipitation: The product often precipitates as the HCl salt. If not, add diethyl ether to induce crystallization.
- Filtration: Filter the white solid, wash with ether, and dry under vacuum.

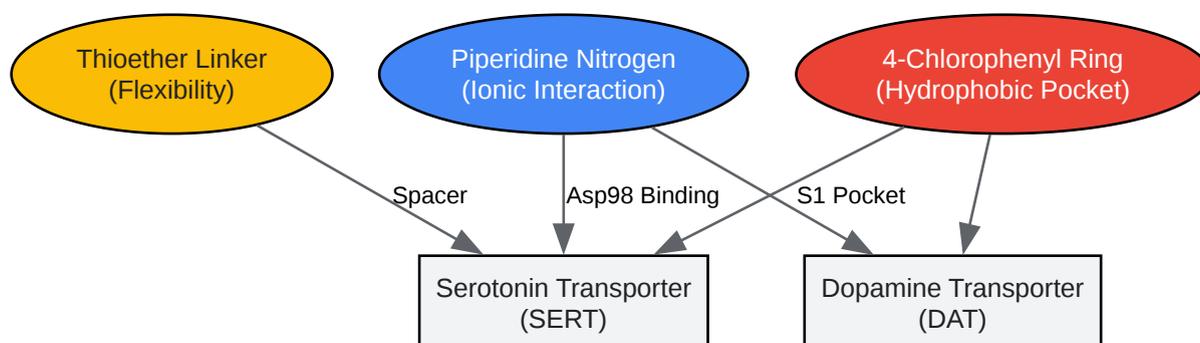
Pharmacological Applications & SAR

This molecule is a "privileged structure" in neuropharmacology, specifically for targeting monoamine transporters. It serves as a positional isomer to the more common 4-substituted analogs (e.g., precursors to paroxetine-like molecules).

Pharmacophore Mapping

The molecule consists of three distinct domains interacting with the transporter protein (e.g., SERT):

- Cationic Head (Piperidine Nitrogen): Forms an ionic bond with the conserved Aspartate residue (Asp98 in SERT).
- Linker (Thioether): Provides flexibility and metabolic stability compared to ether (-O-) linkers.
- Lipophilic Tail (4-Chlorophenyl): Occupies the hydrophobic S1 or S2 pocket of the transporter.



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Figure 2: Pharmacophore mapping of **3-[(4-Chlorophenyl)thio]piperidine** against monoamine transporters.

Research Utility

- Selectivity Profiling: Researchers use the 3-isomer vs. the 4-isomer to probe the steric constraints of the transporter binding site. The 3-substitution creates a "kinked" geometry that may favor DAT over SERT or vice versa depending on the specific scaffold.

- **Metabolic Stability:** The thioether linkage is generally more resistant to oxidative metabolism (CYP450) than the corresponding ether, prolonging half-life in in vivo studies.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters must be met.

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 7.40 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H) – Aromatic protons.
 - δ 3.40–3.20 (m, 1H, CH-S) – Methine proton at C3.
 - δ 3.10–2.80 (m, 4H, Piperidine CH_2) – Alpha-protons to Nitrogen.
 - δ 9.20 (br s, 2H, NH_2^+) – Ammonium salt protons.
- Mass Spectrometry (ESI+):
 - $m/z = 228.05$ $[\text{M}+\text{H}]^+$ (consistent with Cl isotope pattern $^{35}\text{Cl}/^{37}\text{Cl}$ 3 :1).

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	Hazard Statement	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.	Do not eat, drink, or smoke when using.
Skin Irritation	H315: Causes skin irritation.	Wear nitrile gloves and lab coat.
Eye Irritation	H319: Causes serious eye irritation.	Wear safety goggles. Rinse cautiously with water if exposed.
Sensitization	Potential skin sensitizer (Thioether).	Avoid breathing dust/vapors. Use in a fume hood.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

References

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Sources

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